![molecular formula C23H22F2N4O B2504671 3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2415469-46-2](/img/structure/B2504671.png)
3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile" is a complex molecule that appears to be related to the quinazoline and quinolone families, which are known for their biological activities, particularly in the realm of antibacterial and antitumor agents. The structure suggests the presence of multiple pharmacophores, including a piperidine ring and a benzonitrile moiety, which are often seen in drug design due to their favorable interaction with biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the quinazoline or quinolone core followed by various substitutions at key positions to enhance biological activity. For instance, the synthesis of fluoroquinolones with piperidine substitutions at the C7 position has been reported to yield compounds with significant antibacterial activity . Similarly, the synthesis of 2,4-diaminoquinazoline derivatives has been explored for anti-tubercular properties, with systematic examination of different substituents to determine structure-activity relationships . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes a piperidine ring, which is known to adopt a chair conformation. This conformation is crucial for the biological activity of the molecule as it affects the overall 3D shape and thus the interaction with biological targets . The presence of fluorine atoms can also influence the molecule's reactivity and binding properties due to their electronegativity and size .
Chemical Reactions Analysis
Compounds with benzonitrile and piperidine moieties can undergo various chemical reactions. For example, nitrile ylides derived from benzonitriles can participate in 1,3-dipolar cycloadditions with quinones, leading to the formation of spiro-oxazolines . This type of reactivity could be relevant for the functionalization of the benzonitrile group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity and can enhance the compound's ability to penetrate biological membranes, which is beneficial for drug action . The crystalline structure, as well as the presence of intra- and intermolecular hydrogen bonds, can affect the stability and solubility of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A review on the practical synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory and analgesic materials, indicates a broader interest in the synthesis and applications of fluorinated compounds. This research underscores the ongoing exploration of efficient, large-scale production methods for complex fluorinated molecules, which are often critical for pharmaceuticals and agrochemicals (Qiu et al., 2009).
Pharmacophoric Contributions
Investigations into the contributions of pharmacophoric groups, such as arylcycloalkylamines, to the potency and selectivity of ligands for D2-like receptors highlight the importance of structural features in medicinal chemistry. This research can provide insights into the development of novel compounds with specific bioactivities, particularly in the context of antipsychotic agents (Sikazwe et al., 2009).
DNA Interaction and Drug Design
Studies on DNA minor groove binders like Hoechst 33258 and its analogues underscore the significance of specific structural motifs in drug design, particularly for applications in cell biology and chemotherapy. These insights into molecular interactions with DNA highlight the potential for designing drugs based on structural considerations, including fluorinated compounds and quinazoline derivatives (Issar & Kakkar, 2013).
Neuroprotective and Behavioral Properties
Research into compounds with neuroprotective and behavioral effects, such as flupirtine, demonstrates the therapeutic potential of chemical entities with specific structural features for treating neurological conditions. This area of research might indirectly relate to the exploration of novel chemical entities with complex structures for neurological applications (Schuster et al., 1998).
Eigenschaften
IUPAC Name |
3-fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c1-15-27-22-11-19(24)4-5-20(22)23(30)29(15)13-16-6-8-28(9-7-16)14-18-3-2-17(12-26)10-21(18)25/h2-5,10-11,16H,6-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSJGYDLVFVTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=C(C=C(C=C4)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

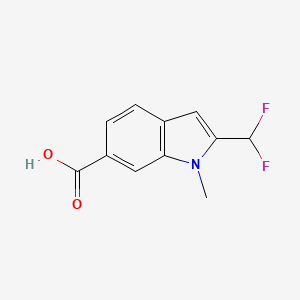
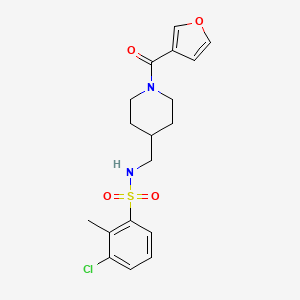
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
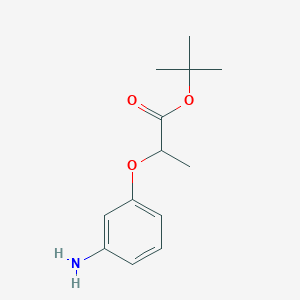
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
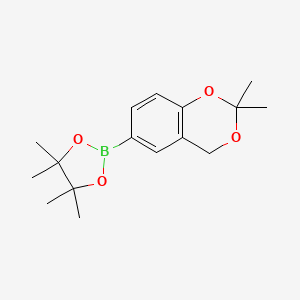

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)
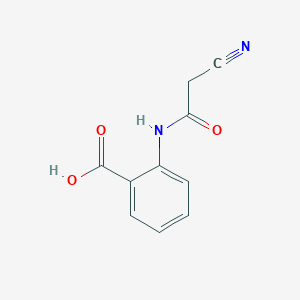
![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)
